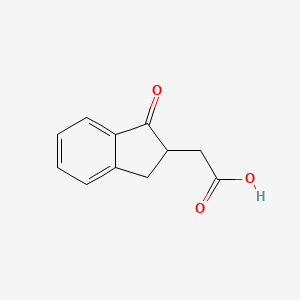
4-bromo-3-phenyl-1,2-thiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-phenyl-1,2-thiazol-5-amine is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the fourth position, a phenyl group at the third position, and an amine group at the fifth position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-phenyl-1,2-thiazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromoacetophenone with thiourea in the presence of a base, followed by oxidation to form the thiazole ring .
Industrial Production Methods: Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions: 4-Bromo-3-phenyl-1,2-thiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions.
Coupling Reactions: The phenyl group can undergo coupling reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction reactions can modify the thiazole ring .
科学的研究の応用
4-Bromo-3-phenyl-1,2-thiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the biochemical pathways and molecular targets involved in its biological activities.
Industrial Applications: It is used in the development of dyes, biocides, and other industrial chemicals.
作用機序
The mechanism of action of 4-bromo-3-phenyl-1,2-thiazol-5-amine involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity. The thiazole ring’s aromaticity and the presence of the bromine and phenyl groups contribute to its binding affinity and specificity .
類似化合物との比較
4-Phenyl-1,2-thiazol-5-amine: Lacks the bromine atom, which can affect its reactivity and biological activity.
4-Bromo-1,2-thiazol-5-amine: Lacks the phenyl group, which can influence its binding properties and applications.
Uniqueness: 4-Bromo-3-phenyl-1,2-thiazol-5-amine is unique due to the combined presence of the bromine atom and the phenyl group, which enhances its reactivity and biological activity compared to similar compounds .
特性
CAS番号 |
16187-93-2 |
|---|---|
分子式 |
C9H7BrN2S |
分子量 |
255.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



